molecular formula C8H9ClF2N2O B11809680 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B11809680
M. Wt: 222.62 g/mol
InChI Key: IJCJPSHVQVCGOR-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is a derivative of the pyrazole class, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde typically involves cyclocondensation reactions. For example, the preparation of 3-substituted 5-hydroxy-5-trifluoro [chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles demonstrates the versatility of pyrazole chemistry. Another method includes the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents has streamlined the synthesis process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde undergoes various functionalization reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include acid chlorides, 2,3-diaminopyridine, and difluoromethylation reagents. Reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Major Products Formed

Scientific Research Applications

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antifungal activities.

    Industry: Utilized in the production of various pyrazole-based compounds with diverse applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), leading to disruption of fungal cell metabolism .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its diverse biological activities.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Exhibits antifungal activity.

Uniqueness

5-Chloro-3-(difluoromethyl)-1-isopropyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9ClF2N2O

Molecular Weight

222.62 g/mol

IUPAC Name

5-chloro-3-(difluoromethyl)-1-propan-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C8H9ClF2N2O/c1-4(2)13-7(9)5(3-14)6(12-13)8(10)11/h3-4,8H,1-2H3

InChI Key

IJCJPSHVQVCGOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C(=N1)C(F)F)C=O)Cl

Origin of Product

United States

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